
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine
Overview
Description
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate can lead to the formation of quinoline derivatives . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols to construct and functionalize the tetrahydroquinoline scaffold .
Chemical Reactions Analysis
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives and substituted tetrahydroquinolines.
Scientific Research Applications
Medicinal Chemistry
a. Cannabinoid Receptor Modulation
One significant application of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is its role as a cannabinoid receptor modulator. Research has indicated that tetrahydroquinoline derivatives can interact with cannabinoid receptors and may be useful in treating conditions such as obesity and metabolic disorders. A patent (US20080194625A1) outlines methods for utilizing these compounds for therapeutic purposes, highlighting their potential in managing eating disorders and cognitive impairments .
b. Neuropharmacological Effects
Studies have suggested that this compound may exhibit neuropharmacological properties. Its structure allows it to potentially influence neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases or psychiatric disorders. The modulation of neurotransmitter activity is critical for developing new treatments for conditions like depression or anxiety.
a. Therapeutic Investigations
Several studies have focused on the therapeutic potential of tetrahydroquinoline derivatives, including this compound:
- Study on Obesity Treatment : Research indicated that compounds like this one could modulate appetite-regulating pathways in the brain, offering a novel approach to obesity treatment.
- Cognitive Enhancement : Investigations into the cognitive effects of these compounds have shown promise in enhancing memory and learning processes in animal models.
b. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have aimed to assess its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in biological systems.
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, tetrahydroquinoline derivatives have been shown to inhibit certain enzymes involved in neurodegenerative disorders . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar tetrahydroisoquinoline scaffold but with a methyl group instead of a cyclopropylmethyl group.
1,2,3,4-Tetrahydroisoquinoline: A simpler compound with no substituents on the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine (CAS Number: 1250681-39-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 202.30 g/mol. The compound features a tetrahydroquinoline core, which is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂ |
Molecular Weight | 202.30 g/mol |
CAS Number | 1250681-39-0 |
This compound has been studied primarily for its role as a modulator of cannabinoid receptors. Research indicates that it may influence cannabinoid receptor activity, potentially affecting various physiological processes such as appetite regulation and mood enhancement .
Pharmacological Effects
- Appetite Regulation : The compound has shown promise in modulating appetite through cannabinoid receptor pathways, making it a candidate for treating eating disorders and obesity .
- Cognitive Enhancement : Preliminary studies suggest it may have cognitive-enhancing properties, beneficial in treating cognitive disorders .
- Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives may exhibit neuroprotective effects by interacting with neurotransmitter systems .
Study 1: Appetite Modulation
A study investigated the effects of various tetrahydroquinoline derivatives on appetite in animal models. The results indicated that compounds similar to this compound significantly reduced food intake and increased energy expenditure.
Study 2: Cognitive Function
Another study assessed the cognitive effects of the compound in aged rats. The findings suggested improvements in memory and learning tasks, indicating potential applications in neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective binding to cannabinoid receptors CB1 and CB2. This selectivity is crucial for developing therapeutic agents targeting these receptors without significant side effects associated with non-selective compounds.
In Vivo Studies
Animal studies have further confirmed the compound's efficacy in reducing anxiety-like behaviors and enhancing cognitive functions. These findings support its potential use in treating anxiety disorders and cognitive decline associated with aging.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine and its derivatives?
The synthesis typically involves multi-step protocols, such as the Pictet-Spengler reaction to form the tetrahydroquinoline core. For example, condensation of aromatic amines with aldehydes/ketones under acidic conditions generates the bicyclic structure . Subsequent functionalization, such as alkylation or acylation, introduces substituents like the cyclopropylmethyl group. Reaction optimization may include solvent selection (e.g., DMF for nucleophilic substitutions) and catalysts (e.g., KI for displacement reactions) .
Q. What analytical techniques are recommended for confirming the structure and purity of synthesized derivatives?
- NMR spectroscopy (1H, 13C) identifies proton environments and carbon frameworks, as demonstrated in the characterization of tetrahydroquinoline derivatives with methylsulfonyl or acetyl groups .
- High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, critical for intermediates like 3-methyl-5,8-dioxo-7-(phenylamino) derivatives .
- IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1670–1700 cm⁻¹) .
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of key intermediates?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, as seen in the synthesis of chloropropyl intermediates .
- Catalysts : Acid catalysts (e.g., HCl) accelerate cyclization in Pictet-Spengler reactions, while KI improves halide displacement in acetonitrile/water mixtures .
- Temperature : Elevated temperatures (e.g., 60°C) are often required for amine coupling reactions .
Advanced Research Questions
Q. How does the cyclopropylmethyl substituent influence biological activity compared to other alkyl chains?
Structure-Activity Relationship (SAR) studies reveal that cyclopropylmethyl groups enhance metabolic stability and membrane permeability due to their rigid, non-linear structure. For instance, in tetrahydroisoquinoline derivatives, longer alkyl chains (C6–C17) exhibit reduced cytotoxicity but improved antifungal activity, suggesting a balance between lipophilicity and steric effects . Comparative assays (e.g., MIC tests for antimicrobial activity) should be conducted under standardized conditions to isolate substituent effects .
Q. What methodological approaches resolve contradictions in biological activity data across structurally similar derivatives?
- Comparative dose-response assays : Test compounds at multiple concentrations to identify non-linear activity trends.
- Statistical modeling : Use multivariate analysis to account for variables like logP, steric bulk, and electronic effects.
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing cyclopropylmethyl with cyclopentyl or isobutyryl groups) to isolate contributing factors .
Q. How can coupling efficiency of thiophene thioimidate reagents with tetrahydroquinoline intermediates be optimized?
- Catalytic systems : Employ KI to stabilize reactive intermediates during nucleophilic substitutions .
- Solvent optimization : Use aqueous acetonitrile to balance solubility and reactivity.
- Temperature control : Maintain 60°C to accelerate coupling while minimizing side reactions .
Q. What strategies improve the selectivity of tetrahydroquinoline derivatives for specific biological targets (e.g., antimicrobial vs. anticancer)?
- Targeted functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance binding to bacterial enzymes, as seen in 7-methoxy-2-methylsulfonyl derivatives .
- Scaffold hybridization : Combine tetrahydroquinoline cores with bioactive moieties (e.g., thiophene) to exploit dual mechanisms of action .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-6-5-11-2-1-7-15(13(11)8-12)9-10-3-4-10/h5-6,8,10H,1-4,7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJVNJLXOFSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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